1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Beschreibung
This compound features a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at position 5 and a p-tolyl urea moiety at position 2.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S2/c1-16-7-9-17(10-8-16)23-20(30)24-21-25-26-22(32-21)31-15-19(29)28-13-11-27(12-14-28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H2,23,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYITWMSQXWHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a novel heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring, known for its diverse biological activities.
- A piperazine moiety, which has been associated with various pharmacological effects.
- A urea functional group that contributes to its biological interactions.
The structural formula can be summarized as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, a related compound was shown to have an IC50 value of 2.32 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, indicating potent cytotoxic effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .
- Inhibition of Cell Proliferation : The presence of the thiadiazole and piperazine moieties contributes to the inhibition of cell proliferation through various pathways, including cell cycle arrest .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity of this compound. The results are summarized in the table below:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 2.32 | Induces apoptosis via ROS increase |
| 2 | HepG2 | 3.21 | Cell cycle arrest |
| 3 | A549 | 0.23 | PARP-1 inhibition |
Structure-Activity Relationship (SAR)
Research indicates that modifications on the piperazine ring significantly affect the biological activity of thiadiazole derivatives. For example, replacing the phenyl group with more lipophilic moieties enhanced antitumor activity .
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies
- In vitro Studies : The compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 17.83 μM, indicating its potential as a chemotherapeutic agent. Similar studies have reported effective inhibition against other cancer cell lines as well .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 17.83 |
| MCF-7 | 19.73 |
Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell cycle progression, which can be attributed to the compound's ability to interact with various molecular targets within cancer cells.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against both bacterial and fungal strains.
Case Studies
- Antimicrobial Assays : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, along with antifungal effects against Candida albicans. .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Significant |
| Candida albicans | Moderate |
Synthesis and Characterization
The synthesis of 1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step reactions including:
- Formation of the thiadiazole ring.
- Introduction of the p-tolyl urea moiety.
- Coupling with the phenylpiperazine derivative.
Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Analyse Chemischer Reaktionen
Reaction Optimization Data
Key parameters influencing yields and selectivity:
| Reaction Step | Solvent | Catalyst/Base | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| Thiadiazole cyclization | Ethanol | K₂CO₃ | 80 | 10 | 70 |
| Thioether formation | THF | Triethylamine | 25 | 5 | 65 |
| Piperazine coupling | Dioxane | K₂CO₃ | 100 | 14 | 58 |
| Urea formation | Acetonitrile | None | 25 | 24 | 50 |
Urea Group Reactivity
-
Hydrolysis : Under strong acidic (HCl, 6N) or basic (NaOH, 2M) conditions, the urea bond cleaves to yield p-toluidine and carbamic acid derivatives .
-
Stability : Stable in neutral aqueous solutions (pH 6–8) for >48 hrs .
Thiadiazole Ring Modifications
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the thioether and urea groups. Nitration requires fuming HNO₃/H₂SO₄ at 0°C .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative.
Piperazine Moieties
-
Alkylation/Acylation : The secondary amine undergoes alkylation with methyl iodide (DMF, K₂CO₃, 50°C) or acylation with acetic anhydride (room temperature) .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes at >220°C (DSC analysis).
-
Photodegradation : Exposure to UV light (254 nm) for 24 hrs results in 15–20% decomposition, primarily via thioether oxidation to sulfoxide .
-
pH-Dependent Stability :
Spectroscopic Characterization Data
Comparative Reactivity Insights
-
Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit higher thermal stability but lower electrophilic reactivity compared to oxadiazole analogs .
-
Piperazine vs. Morpholine : Piperazine-containing compounds show enhanced solubility in polar solvents (e.g., DMSO, ethanol) compared to morpholine derivatives .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Published Literature
The evidence highlights several urea and thiourea derivatives with heterocyclic cores, enabling direct comparisons:
Key Observations :
Core Heterocycle: The target compound’s 1,3,4-thiadiazole core (shared with compound 23 ) differs from the thiazole in derivatives (e.g., 11i). Thiadiazoles often exhibit higher metabolic stability but may reduce synthetic yields compared to thiazoles (e.g., 62% for 23 vs. 85–88% for 11a–11o ).
Urea Substituents :
- The p-tolyl group in the target compound enhances hydrophobicity relative to phenyl (11i) or 3-tolyl (23). Electron-donating methyl groups (p-tolyl) may improve membrane permeability compared to halogenated analogs (e.g., 11b: 3,5-dichlorophenyl ).
Side Chain Modifications: The phenylpiperazine moiety in the target compound is structurally distinct from the hydrazinyl-oxoethyl-piperazine in 11i or the furopyrimidinyl group in 23 .
Synthetic Yields :
- High yields (85–88%) in contrast with lower yields for thiadiazole derivatives (e.g., 62% for 23 ), possibly due to steric hindrance or reactivity of the thiadiazole core.
Pharmacological Implications
- Piperazine Derivatives : The phenylpiperazine group may enhance binding to neurotransmitter receptors, as seen in antipsychotics like aripiprazole.
- Thiadiazole vs. Thiazole : Thiadiazoles’ electron-deficient cores may improve metabolic stability but reduce solubility compared to thiazoles.
- Urea vs.
Physicochemical Properties
- Lipophilicity : The p-tolyl group increases logP relative to polar substituents (e.g., 11l: 3-methoxyphenyl ), which may enhance blood-brain barrier penetration.
Q & A
Q. What are the key synthetic strategies for preparing 1-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving heterocyclic coupling reactions. For example:
- Use a three-component reaction system (e.g., thiourea, triazole, and urea derivatives) under controlled temperature (e.g., 60–80°C) to minimize side reactions .
- Monitor intermediate formation using TLC and purify via ethanol recrystallization .
- Optimize yield by adjusting solvent polarity (e.g., acetone for dithiocarbamate coupling) and stoichiometric ratios of reagents .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiadiazole (δ 7.5–8.5 ppm), piperazine (δ 3.0–3.5 ppm), and urea NH (δ 9.0–10.0 ppm) groups .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) bonds .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using single-crystal data (e.g., CCDC deposition) .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., PEG-400) .
- Stability : Conduct HPLC-UV analysis under accelerated conditions (40°C, 75% RH) to detect degradation products .
Advanced Research Questions
Q. What computational approaches are recommended to predict the compound's biological activity and binding mechanisms?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase) .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer reactivity and nucleophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding free energy .
Q. How can contradictory data in antibacterial activity studies be resolved?
- Methodological Answer :
- Standardize assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and control strains (e.g., E. coli ATCC 25922) .
- Purity validation : Verify compound purity (>95%) via HPLC before testing .
- Orthogonal assays : Compare disk diffusion, broth microdilution, and time-kill kinetics to confirm activity trends .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this chemical scaffold?
- Methodological Answer :
- Analog synthesis : Modify the p-tolyl group (e.g., halogenation) or piperazine substituents (e.g., 4-fluorophenyl) to probe electronic effects .
- Bioisosteric replacement : Substitute the thiadiazole ring with triazole or oxadiazole to assess heterocycle-specific activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., urea carbonyl) using Schrödinger Phase .
Q. How can researchers address low bioavailability in preclinical models?
- Methodological Answer :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
